molecular formula C15H16N4O4S2 B10984088 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B10984088
M. Wt: 380.4 g/mol
InChI Key: PRKBMHZILXCHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core linked to a thiazole ring and a dioxidotetrahydrothiophene moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzamide Core: The benzamide core is introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.

    Attachment of the Dioxidotetrahydrothiophene Moiety: This step involves the reaction of a tetrahydrothiophene derivative with an oxidizing agent to form the dioxidotetrahydrothiophene group, which is then coupled with the benzamide-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene moiety can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution on the benzamide ring can be facilitated by Lewis acids, while nucleophilic substitution on the thiazole ring can be achieved using bases like sodium hydride.

Major Products

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its role in modulating biological pathways, particularly those involving potassium channels.

    Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory and analgesic effects, making it a candidate for drug development.

    Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, modulating their activity.

    Pathways Involved: By activating GIRK channels, the compound influences cellular excitability and signal transduction pathways, which can lead to various physiological effects, including pain modulation and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the dioxidotetrahydrothiophene moiety and exhibits similar biological activities.

    N-(1,3-thiazol-2-yl)benzamide: This compound shares the benzamide-thiazole core and is used in similar research applications.

Uniqueness

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its ability to modulate GIRK channels sets it apart from other similar compounds, making it a valuable tool in both basic and applied research.

Properties

Molecular Formula

C15H16N4O4S2

Molecular Weight

380.4 g/mol

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C15H16N4O4S2/c20-13(19-15-16-6-7-24-15)10-1-3-11(4-2-10)17-14(21)18-12-5-8-25(22,23)9-12/h1-4,6-7,12H,5,8-9H2,(H,16,19,20)(H2,17,18,21)

InChI Key

PRKBMHZILXCHCA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.